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2-Amino-5-(cyclopentyloxy)benzamide
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Overview
Description
2-Amino-5-(cyclopentyloxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the second position and a cyclopentyloxy group at the fifth position on the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(cyclopentyloxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-hydroxybenzoic acid and cyclopentanol.
Esterification: The hydroxyl group of 2-amino-5-hydroxybenzoic acid is esterified with cyclopentanol in the presence of an acid catalyst to form 2-amino-5-(cyclopentyloxy)benzoic acid.
Amidation: The ester is then converted to the corresponding amide by reacting it with ammonia or an amine under suitable conditions, such as elevated temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Catalysts: Employing catalysts such as Lewis acids to enhance the reaction rate and selectivity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(cyclopentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The cyclopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
2-Amino-5-(cyclopentyloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Mechanism of Action
The mechanism of action of 2-Amino-5-(cyclopentyloxy)benzamide involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Binding Interactions: The compound interacts with its targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzamide: Lacks the cyclopentyloxy group, making it less hydrophobic.
2-Amino-5-methoxybenzamide: Contains a methoxy group instead of a cyclopentyloxy group, affecting its electronic properties.
2-Amino-5-ethoxybenzamide: Contains an ethoxy group, which is smaller and less hydrophobic than the cyclopentyloxy group.
Uniqueness
2-Amino-5-(cyclopentyloxy)benzamide is unique due to the presence of the cyclopentyloxy group, which imparts specific hydrophobic and steric properties. This uniqueness can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-Amino-5-(cyclopentyloxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
This compound is characterized by an amino group and a cyclopentyloxy substituent on a benzamide structure. Its molecular formula is C12H15N2O, and it has been studied for various biological activities, particularly in enzyme inhibition and receptor modulation.
The compound's biological effects are primarily attributed to its interactions with specific enzymes and receptors. It may inhibit enzyme activity or modulate signaling pathways, leading to its observed pharmacological effects. The binding interactions involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent. The structure-activity relationship (SAR) indicates that modifications to the benzamide core can enhance its antimicrobial efficacy .
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly in inhibiting cancer cell proliferation. Studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, it has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation .
Study 1: Enzyme Inhibition
A study assessed the inhibitory effects of this compound on lysosomal phospholipase A2 (PLA2G15). The compound demonstrated significant inhibition with an IC50 value indicating strong potential for therapeutic applications in conditions associated with phospholipidosis .
Study 2: Antimicrobial Screening
In a comprehensive screening of synthesized compounds, this compound was found to exhibit excellent antimicrobial activity against several pathogens. The study highlighted the importance of the cyclopentyloxy group in enhancing the compound's interaction with bacterial membranes .
Research Findings
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-amino-5-cyclopentyloxybenzamide |
InChI |
InChI=1S/C12H16N2O2/c13-11-6-5-9(7-10(11)12(14)15)16-8-3-1-2-4-8/h5-8H,1-4,13H2,(H2,14,15) |
InChI Key |
FTKMRMJLHWJLLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC(=C(C=C2)N)C(=O)N |
Origin of Product |
United States |
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